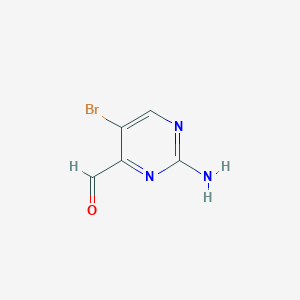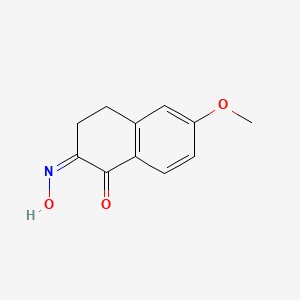
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxyimino group and a methoxy group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitrosation of substituted malonic esters followed by oximation . The reaction conditions often include the use of nitrous acid, which can be generated in situ from sodium nitrite and acetic acid . The reaction is carried out at a controlled pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization from ethanol or ethyl acetate are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted naphthalenones .
Scientific Research Applications
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, modulating their activity . Additionally, the compound can undergo redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Ethyl (hydroxyimino)cyanoacetate:
2-(Hydroxyimino)-3-oxobutanal: This compound undergoes similar reactions and is used in the synthesis of various organic molecules.
Uniqueness
2-(Hydroxyimino)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, including the methoxy group and the dihydronaphthalenone core.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H11NO3/c1-15-8-3-4-9-7(6-8)2-5-10(12-14)11(9)13/h3-4,6,14H,2,5H2,1H3/b12-10- |
InChI Key |
UHLKGOLZLXVSOR-BENRWUELSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=N\O)/CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=NO)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


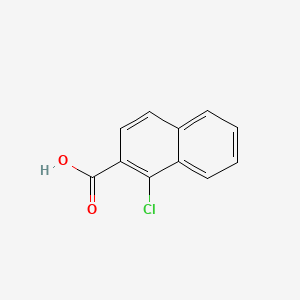
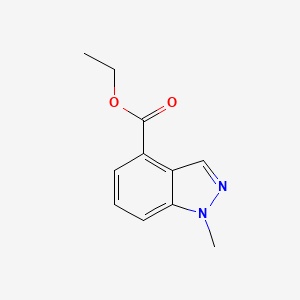
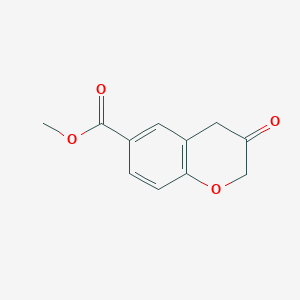
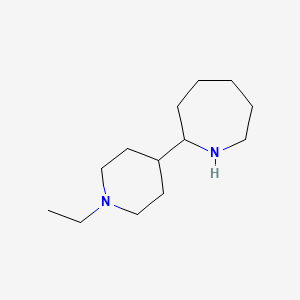
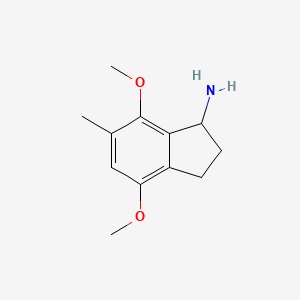

![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

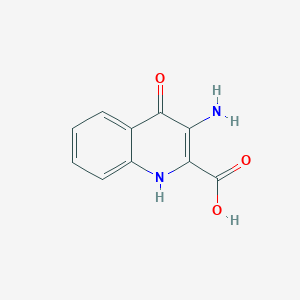
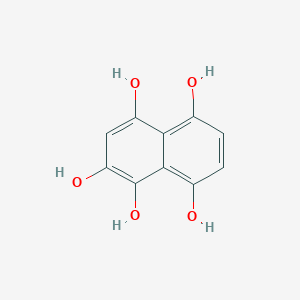
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)


